Cas no 2248258-84-4 (Tert-butyl 5,5-dimethylmorpholine-3-carboxylate)
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248258-84-4
- Tert-butyl 5,5-dimethylmorpholine-3-carboxylate
- EN300-6510013
-
- Inchi: 1S/C11H21NO3/c1-10(2,3)15-9(13)8-6-14-7-11(4,5)12-8/h8,12H,6-7H2,1-5H3
- InChI Key: NNZQYBRNGRTCSK-UHFFFAOYSA-N
- SMILES: O1CC(C(=O)OC(C)(C)C)NC(C)(C)C1
Computed Properties
- Exact Mass: 215.15214353g/mol
- Monoisotopic Mass: 215.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 47.6Ų
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510013-0.05g |
tert-butyl 5,5-dimethylmorpholine-3-carboxylate |
2248258-84-4 | 95.0% | 0.05g |
$756.0 | 2025-03-14 | |
| Enamine | EN300-6510013-0.1g |
tert-butyl 5,5-dimethylmorpholine-3-carboxylate |
2248258-84-4 | 95.0% | 0.1g |
$792.0 | 2025-03-14 | |
| Enamine | EN300-6510013-0.25g |
tert-butyl 5,5-dimethylmorpholine-3-carboxylate |
2248258-84-4 | 95.0% | 0.25g |
$828.0 | 2025-03-14 | |
| Enamine | EN300-6510013-0.5g |
tert-butyl 5,5-dimethylmorpholine-3-carboxylate |
2248258-84-4 | 95.0% | 0.5g |
$864.0 | 2025-03-14 | |
| Enamine | EN300-6510013-1.0g |
tert-butyl 5,5-dimethylmorpholine-3-carboxylate |
2248258-84-4 | 95.0% | 1.0g |
$900.0 | 2025-03-14 | |
| Enamine | EN300-6510013-2.5g |
tert-butyl 5,5-dimethylmorpholine-3-carboxylate |
2248258-84-4 | 95.0% | 2.5g |
$1763.0 | 2025-03-14 | |
| Enamine | EN300-6510013-5.0g |
tert-butyl 5,5-dimethylmorpholine-3-carboxylate |
2248258-84-4 | 95.0% | 5.0g |
$2608.0 | 2025-03-14 | |
| Enamine | EN300-6510013-10.0g |
tert-butyl 5,5-dimethylmorpholine-3-carboxylate |
2248258-84-4 | 95.0% | 10.0g |
$3868.0 | 2025-03-14 |
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Tert-butyl 5,5-dimethylmorpholine-3-carboxylate
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate (CAS No. 2248258-84-4): A Comprehensive Overview
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate, identified by its CAS number 2248258-84-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the morpholine derivative family, characterized by its unique structural and functional properties. The presence of a tert-butyl group and a dimethyl-substituted morpholine ring contributes to its distinct chemical behavior, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate features a carboxylate functionality at the third position of the morpholine ring, which is flanked by two methyl groups. This arrangement enhances the compound's solubility in polar organic solvents, facilitating its use in diverse chemical reactions. The tert-butyl group, on the other hand, provides steric hindrance, which can be exploited to modulate the reactivity and selectivity of the molecule in synthetic pathways.
In recent years, Tert-butyl 5,5-dimethylmorpholine-3-carboxylate has been extensively studied for its potential applications in drug development. One of the most promising areas is its role as a chiral auxiliary in asymmetric synthesis. The morpholine ring's inherent stereochemistry allows for the precise control of molecular handedness, which is crucial for developing enantiomerically pure pharmaceuticals. This property has made it a valuable tool in the synthesis of complex drug molecules where stereochemical purity is paramount.
Moreover, Tert-butyl 5,5-dimethylmorpholine-3-carboxylate has been explored as a key intermediate in the production of morpholine-based drugs. Morpholine derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Researchers have leveraged the versatility of this compound to develop novel therapeutic agents targeting various diseases. For instance, recent studies have highlighted its role in synthesizing small-molecule inhibitors that interact with specific biological targets, demonstrating its potential in oncology and immunology research.
The synthesis of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by carboxylation steps to introduce the carboxylate group. Advances in catalytic methods have further refined these processes, enabling more efficient and sustainable production methods. These developments have not only improved the accessibility of the compound but also reduced the environmental impact of its synthesis.
Recent research applications of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate have expanded into material science and nanotechnology. The compound's ability to form stable complexes with metal ions has been exploited in designing functional materials for drug delivery systems. For example, researchers have incorporated this molecule into polymeric nanoparticles to enhance the bioavailability and targeted delivery of therapeutic agents. Such innovations highlight the compound's versatility beyond traditional pharmaceutical applications.
The pharmacological properties of derivatives derived from Tert-butyl 5,5-dimethylmorpholine-3-carboxylate continue to be a subject of intense investigation. Studies have demonstrated that modifications to the morpholine core can significantly alter biological activity. For instance, replacing one of the methyl groups with an amino or hydroxymethyl group can enhance binding affinity to specific receptors or enzymes. This tunability makes it an attractive scaffold for structure-activity relationship (SAR) studies aimed at optimizing drug candidates.
In conclusion, Tert-butyl 5,5-dimethylmorpholine-3-carboxylate (CAS No. 2248258-84-4) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable building block in pharmaceutical synthesis, while its biological relevance underscores its importance in drug discovery efforts. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly pivotal role in advancing chemical biology and medicinal chemistry.
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